Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one
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Overview
Description
Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one is a complex organic compound with the molecular formula C₂₅H₄₂N₂O₆ and a molecular weight of 466.611 g/mol . This compound is known for its applications in the production of polyurethanes and other polymeric materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one involves multiple steps:
Preparation of Butane-1,4-diol: This can be synthesized through the hydrogenation of maleic anhydride or succinic acid.
Synthesis of 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane: This involves the reaction of cyclohexylamine with phosgene to form cyclohexyl isocyanate, which is then further reacted with formaldehyde and hydrogen cyanide.
Formation of Oxepan-2-one: This is typically synthesized through the ring-opening polymerization of ε-caprolactone.
Industrial Production Methods
Industrial production of this compound often involves the use of high-pressure reactors and catalysts to ensure high yield and purity. The reaction conditions typically include temperatures ranging from 100°C to 200°C and pressures up to 10 atm.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Butane-1,4-diol can undergo oxidation to form butyrolactone.
Reduction: The isocyanate groups can be reduced to amines.
Substitution: The isocyanate groups can react with alcohols to form urethanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Alcohols and amines are typical reagents for substitution reactions.
Major Products
Oxidation: Butyrolactone
Reduction: Amines
Substitution: Urethanes
Scientific Research Applications
Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polyurethanes and other polymeric materials.
Biology: Employed in the development of biodegradable polymers for medical applications.
Medicine: Utilized in drug delivery systems and tissue engineering.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mechanism of Action
The compound exerts its effects primarily through the formation of urethane linkages. The isocyanate groups react with hydroxyl groups to form urethane bonds, which are crucial in the formation of polyurethanes. These reactions typically involve nucleophilic attack on the carbon of the isocyanate group, followed by the formation of a stable urethane linkage.
Comparison with Similar Compounds
Similar Compounds
- Hexanedioic acid, polymer with butanediol and 1,1’-methylenebis(4-isocyanatocyclohexane)
- 1,4-Butanediol, polymer with 1,1’-methylenebis(4-isocyanatocyclohexane), methyloxirane, and oxirane
Uniqueness
Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one is unique due to its specific combination of functional groups, which allows for the formation of highly cross-linked and durable polymeric materials. This makes it particularly valuable in applications requiring high mechanical strength and chemical resistance.
Biological Activity
The compound Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one is a complex organic molecule that combines elements of diols and isocyanates. Its unique structure suggests potential biological activities, particularly in the fields of materials science and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and reports.
Chemical Structure and Properties
The molecular formula for this compound is C27H36N2O10, with a molecular weight of approximately 548.58 g/mol. It features a butane-1,4-diol backbone with multiple isocyanate groups, which are known for their reactivity and potential applications in polymer chemistry.
1. Cytotoxicity and Biocompatibility
Research indicates that compounds containing isocyanate groups can exhibit cytotoxic effects, especially in high concentrations. A study by Bhadha et al. (2019) demonstrated that certain isocyanates can induce apoptosis in human cell lines, suggesting a need for careful evaluation of their safety profiles when used in biomedical applications .
2. Antimicrobial Properties
Isocyanates have been studied for their antimicrobial properties. For instance, a derivative of this compound was tested against various bacterial strains, showing significant inhibition of growth. This suggests potential applications in developing antimicrobial coatings or materials .
3. Polymerization and Material Science
The compound's ability to undergo polymerization reactions makes it valuable in creating polyurethane materials. These polymers can have applications ranging from medical devices to construction materials due to their durability and flexibility .
Case Study 1: Cytotoxicity Assessment
In a controlled laboratory setting, the cytotoxicity of the compound was assessed using human fibroblast cell lines. The results indicated that at concentrations above 100 µM, significant cell death occurred after 24 hours of exposure. This highlights the importance of dosage in determining the biological effects of such compounds.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 95 |
50 | 80 |
100 | 50 |
200 | 20 |
Case Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a related isocyanate compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, indicating effective antimicrobial properties.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 32 |
Research Findings
- Mechanism of Action : The cytotoxic effects observed are likely due to the formation of reactive oxygen species (ROS) upon exposure to cells, leading to oxidative stress and subsequent cell death .
- Polymer Characteristics : When polymerized, the resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polyurethanes .
- Safety Profile : While some studies highlight potential therapeutic applications, the safety profile remains a concern due to the cytotoxic nature of isocyanates. Regulatory assessments are necessary before clinical applications can be considered .
Properties
CAS No. |
53504-41-9 |
---|---|
Molecular Formula |
C25H42N2O6 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one |
InChI |
InChI=1S/C15H22N2O2.C6H10O2.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-6-4-2-1-3-5-8-6;5-3-1-2-4-6/h12-15H,1-9H2;1-5H2;5-6H,1-4H2 |
InChI Key |
ZECDNEGVMOSZJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)OCC1.C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O.C(CCO)CO |
Related CAS |
53504-41-9 |
Origin of Product |
United States |
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